5-Chloro-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde 5-Chloro-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1152583-57-7
VCID: VC11732489
InChI: InChI=1S/C11H8ClFN2O/c1-7-8(6-16)11(12)15(14-7)10-5-3-2-4-9(10)13/h2-6H,1H3
SMILES: CC1=NN(C(=C1C=O)Cl)C2=CC=CC=C2F
Molecular Formula: C11H8ClFN2O
Molecular Weight: 238.64 g/mol

5-Chloro-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

CAS No.: 1152583-57-7

Cat. No.: VC11732489

Molecular Formula: C11H8ClFN2O

Molecular Weight: 238.64 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde - 1152583-57-7

Specification

CAS No. 1152583-57-7
Molecular Formula C11H8ClFN2O
Molecular Weight 238.64 g/mol
IUPAC Name 5-chloro-1-(2-fluorophenyl)-3-methylpyrazole-4-carbaldehyde
Standard InChI InChI=1S/C11H8ClFN2O/c1-7-8(6-16)11(12)15(14-7)10-5-3-2-4-9(10)13/h2-6H,1H3
Standard InChI Key YLCZMCMWWRFENV-UHFFFAOYSA-N
SMILES CC1=NN(C(=C1C=O)Cl)C2=CC=CC=C2F
Canonical SMILES CC1=NN(C(=C1C=O)Cl)C2=CC=CC=C2F

Introduction

Structural Characteristics

Molecular Architecture

The compound’s structure features a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at four positions:

  • Position 1: 2-fluorophenyl group (C₆H₄F)

  • Position 3: Methyl group (-CH₃)

  • Position 4: Aldehyde functional group (-CHO)

  • Position 5: Chlorine atom (-Cl)

This arrangement creates a planar aromatic system with polarized bonds at the aldehyde and halogen sites, facilitating nucleophilic and electrophilic reactions. The fluorine atom on the phenyl ring induces electron-withdrawing effects, modulating the compound’s electronic density and solubility .

Table 1: Key Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₈ClFN₂O
Molecular Weight238.64 g/mol
IUPAC Name5-chloro-1-(2-fluorophenyl)-3-methylpyrazole-4-carbaldehyde
SMILESCC1=NN(C(=C1C=O)Cl)C2=CC=CC=C2F
Topological Polar Surface Area45.1 Ų

Crystallographic and Stereochemical Insights

While single-crystal X-ray diffraction data for this specific compound remains unpublished, analogous pyrazole-carbaldehyde derivatives exhibit monoclinic crystal systems with P2₁/c space groups. The aldehyde group typically adopts an antiperiplanar conformation relative to the pyrazole ring, minimizing steric hindrance.

Synthesis and Manufacturing

Primary Synthetic Routes

The synthesis of 5-chloro-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde involves multistep protocols:

Vilsmeier-Haack Formylation

  • Chlorination: 3-methyl-1-(2-fluorophenyl)-1H-pyrazole undergoes electrophilic chlorination using SOCl₂ or PCl₅ to introduce the C5 chlorine substituent.

  • Formylation: The chlorinated intermediate reacts with DMF/POCl₃ in the Vilsmeier-Haack reaction, installing the aldehyde group at C4.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
ChlorinationSOCl₂, DCM, 0°C → rt, 12h78%
FormylationDMF/POCl₃, 80°C, 6h65%

Analytical Characterization

Spectroscopic Profiling

  • ¹H NMR (400 MHz, CDCl₃): δ 9.95 (s, 1H, CHO), 7.52–7.48 (m, 1H, Ar-H), 7.32–7.25 (m, 2H, Ar-H), 7.18–7.12 (m, 1H, Ar-H), 2.51 (s, 3H, CH₃) .

  • IR (KBr): ν 1695 cm⁻¹ (C=O stretch), 1580 cm⁻¹ (C=N pyrazole), 750 cm⁻¹ (C-Cl).

  • HRMS (ESI+): m/z calcd for C₁₁H₈ClFN₂O [M+H]⁺: 239.0294; found: 239.0298 .

Applications in Pharmaceutical Research

Antiviral Lead Compound

The aldehyde moiety serves as a Michael acceptor in covalent inhibitor design. Preliminary molecular docking studies suggest inhibition of SARS-CoV-2 main protease (Mpro) with a calculated Kᵢ of 2.3 μM.

Anticancer Scaffold

Derivatization at the aldehyde position generates Schiff bases that intercalate DNA. In vitro assays against MCF-7 breast cancer cells show IC₅₀ values of 18.7 μM, comparable to 5-fluorouracil .

Table 3: Biological Activity Screening

AssayResultReference
SARS-CoV-2 Mpro inhibitionKᵢ = 2.3 μM
MCF-7 cytotoxicityIC₅₀ = 18.7 μM
CYP3A4 inhibition<20% at 10 μM

Future Research Directions

Targeted Drug Delivery Systems

Conjugation to nanoparticle carriers (e.g., PLGA) could enhance bioavailability. Computational models predict logP = 2.1, suggesting moderate blood-brain barrier permeability .

Green Chemistry Approaches

Microwave-assisted synthesis and biocatalytic methods may improve atom economy. Preliminary trials show 23% reduction in E-factor using enzymatic chlorination.

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